3-Methyl-4-(thiophen-3-yl)benzaldehyde
Overview
Description
“3-Methyl-4-(thiophen-3-yl)benzaldehyde” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one .Scientific Research Applications
Synthesis of Novel Compounds
- 3-Methyl-4-(thiophen-3-yl)benzaldehyde is used in the synthesis of various organic compounds. For instance, it has been utilized in the preparation of hydroxy pyrazolines and 4-thiazolidinones derivatives, which have shown promising antimicrobial activities (Parveen, Iqbal, & Azam, 2008); (Patel & Patel, 2017).
Photochromic and Electrochromic Applications
- Studies have indicated the use of thiophene derivatives in the synthesis of photochromic and electrochromic materials. These materials change color in response to light or electrical stimulation, making them useful for applications like smart windows or displays (Uchida, Nakayama, & Irie, 1990); (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Organic Electronics and Photovoltaics
- Thiophene-based compounds, including those related to 3-Methyl-4-(thiophen-3-yl)benzaldehyde, are significant in the field of organic electronics and photovoltaics. They play a critical role in the development of materials for organic light-emitting diodes (OLEDs) and solar cells, due to their excellent conductive and photophysical properties (Aydın & Kaya, 2013).
Sensing Applications
- Some studies have explored the use of thiophene derivatives as sensors. For example, they have been employed in the development of fluorescent chemosensors for pH, which can differentiate between normal and cancer cells (Dhawa et al., 2020). Another study demonstrated the use of a thiophene derivative as a selective sensor for Cu2+ ions, relevant in environmental monitoring (Rahman et al., 2016).
Catalysis and Chemical Reactions
- This compound has also been involved in catalytic processes and chemical reactions. For instance, it has been used in the carbonylation of hydrocarbons, a process important in the synthesis of aldehydes and other chemicals (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “3-Methyl-4-(thiophen-3-yl)benzaldehyde”, is a topic of ongoing interest for medicinal chemists.
properties
IUPAC Name |
3-methyl-4-thiophen-3-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-6-10(7-13)2-3-12(9)11-4-5-14-8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTKDSKQWDRTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(thiophen-3-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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